Levomethadyl acetate

Catalog No.
S532970
CAS No.
1477-40-3
M.F
C23H31NO2
M. Wt
353.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levomethadyl acetate

CAS Number

1477-40-3

Product Name

Levomethadyl acetate

IUPAC Name

[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C23H31NO2/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,18,22H,6,17H2,1-5H3/t18-,22-/m0/s1

InChI Key

XBMIVRRWGCYBTQ-AVRDEDQJSA-N

SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

solubility

15 mg/mL
1.79e-03 g/L

Synonyms

(3R,6R)-3-Acetoxy-6-dimethylamino-4,4-diphenylheptane, 6-(Dimethylamino)-4,4-Diphenyl-3-Heptanol Acetate, Acemethadone, Acetylmethadol, Alphacetylmethadol, Amidolacetate, Dimepheptanol, LAAM, Levo alpha Acetylmethadol, Levo-alpha-Acetylmethadol, Levoacetylmethadol, Levomethadyl, Levomethadyl Acetate, Levomethadyl Acetate Hydrochloride, Methadol, Methadyl Acetate, ORLAAM

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

Isomeric SMILES

CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

The exact mass of the compound Levomethadyl acetate is 353.2355 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Methadone. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Levomethadyl acetate, also known as levo-alpha-acetylmethadol or LAAM, is a synthetic opioid analgesic that shares structural similarities with methadone. It is primarily used in the treatment of opioid dependence and has analgesic and sedative properties. The chemical formula for levomethadyl acetate is C23H31NO2C_{23}H_{31}NO_2, and its molecular weight is approximately 353.5 g/mol. This compound acts predominantly as a mu-opioid receptor agonist, exerting effects on the central nervous system and smooth muscle, making it more potent and toxic than morphine .

Levomethadyl acetate exhibits multiple biological activities, primarily through its action as an opioid agonist. Its therapeutic effects include:

  • Analgesia: Provides pain relief similar to other opioids.
  • Sedation: Induces a calming effect on the central nervous system.
  • Detoxification: Used in maintenance therapy for individuals with opioid addiction, helping to reduce withdrawal symptoms and cravings.

The abstinence syndrome associated with levomethadyl acetate differs from that of morphine; it has a slower onset and a more prolonged course, with less severe symptoms .

The synthesis of levomethadyl acetate involves several steps starting from simpler organic compounds. While specific proprietary methods may vary among manufacturers, the general approach includes:

  • Formation of the core structure: Utilizing starting materials that contain the necessary functional groups.
  • Acetylation: Introducing an acetyl group to form the acetate derivative.
  • Purification: Employing techniques such as crystallization or chromatography to obtain pure levomethadyl acetate.

Detailed synthetic pathways are often proprietary and not widely published due to commercial interests.

Levomethadyl acetate is primarily utilized in:

  • Opioid Dependence Treatment: As part of a comprehensive treatment program for individuals with opioid use disorder.
  • Pain Management: Although less commonly used for this purpose compared to other opioids, it can be prescribed for chronic pain conditions.

Its long half-life (approximately 2.6 days) allows for less frequent dosing compared to other opioids, making it suitable for maintenance therapy .

Levomethadyl acetate interacts with various medications due to its metabolism by CYP3A4. Notable interactions include:

  • Inducers of CYP3A4: Drugs like rifampin and phenobarbital can increase the metabolism of levomethadyl acetate, potentially reducing its efficacy.
  • Inhibitors of CYP3A4: Medications such as ketoconazole and erythromycin can elevate levels of levomethadyl acetate and its metabolites, increasing the risk of toxicity and adverse effects .

Clinical monitoring is essential when co-administering these drugs.

Levomethadyl acetate shares similarities with several other opioids but has unique characteristics that distinguish it from them. Here are some comparable compounds:

Compound NameKey CharacteristicsUnique Aspects
MethadoneLong-acting opioid used for pain and addiction treatmentLess potent than levomethadyl acetate
BuprenorphinePartial agonist at mu-opioid receptorsCeiling effect on respiratory depression
FentanylHighly potent synthetic opioidRapid onset and shorter duration compared to levomethadyl
MorphineStandard reference opioidMore severe withdrawal symptoms compared to levomethadyl
NorlevomethadylActive metabolite of levomethadyl acetateSimilar action but shorter duration

Levomethadyl acetate demonstrates favorable thermodynamic stability characteristics under appropriate storage conditions. The compound exists as a stable solid form at room temperature and exhibits a well-defined melting point of 215°C when crystallized from ethanol-ether [1] [2] [3]. This relatively high melting point indicates strong intermolecular forces and structural integrity of the crystalline lattice.

The thermal stability profile shows that levomethadyl acetate maintains its chemical integrity under normal handling conditions. Storage stability studies indicate that the compound remains stable when stored at 2-8°C under refrigerated conditions [3] [4]. For short-term storage and transportation, the compound demonstrates ambient temperature stability for several days during ordinary shipping conditions [4].

Long-term storage studies reveal that levomethadyl acetate maintains its chemical stability for periods exceeding two years when stored under proper conditions [5]. The shelf life extends beyond two years under controlled storage environments, making it suitable for pharmaceutical applications requiring extended stability.

ParameterValueConditionsReference
Thermal StabilityStable solid formRoom temperatureCitation 51
Melting Point215°CCrystal form from ethanol-etherCitation 4, 19, 27
Storage StabilityStable at 2-8°CRefrigerated storageCitation 27, 51
Ambient Temperature StabilityStable for a few daysOrdinary shipping conditionsCitation 51
Long-term Storage>2 years if stored properlyProper storage conditionsCitation 1
Shelf Life>2 yearsProper storageCitation 1

The degradation kinetics of levomethadyl acetate primarily involve metabolic transformation rather than chemical decomposition. The compound undergoes extensive first-pass metabolism to form active metabolites including nor-levomethadyl acetate and dinor-levomethadyl acetate [6] [7] [8]. These metabolic products are more potent than the parent compound and contribute significantly to the overall pharmacological activity.

Solubility Profile Across pH Gradients and Solvent Systems

The solubility profile of levomethadyl acetate reflects its highly lipophilic nature and demonstrates significant variation across different solvent systems. In aqueous media, the compound exhibits extremely poor water solubility, with values ranging from 0.00149 to 0.00179 mg/mL [5] [9] [10]. This practically insoluble behavior in water is characteristic of its lipophilic structure and limits its direct aqueous formulation.

The solubility characteristics are dramatically improved in organic solvents. In dimethyl sulfoxide (DMSO), levomethadyl acetate shows good solubility at 15 mg/mL, making DMSO a preferred solvent for stock solution preparation [5]. The compound also demonstrates solubility in ethanol, which is utilized in the crystallization process to obtain pure crystalline forms [1].

Solvent/ConditionSolubilityNotesReference
WaterPractically insoluble (0.00149-0.00179 mg/mL)Lipophilic compoundCitation 1, 25, 29
DMSOSoluble (15 mg/mL)Preferred solvent for stock solutionsCitation 1
EthanolSoluble (crystallization solvent)Used in crystallization processCitation 4
Organic solventsGood solubilityLipophilic natureGeneral property

The pH-dependent solubility behavior becomes more favorable when considering the hydrochloride salt form of levomethadyl acetate. The hydrochloride salt exhibits enhanced aqueous solubility with values exceeding 5 mg/mL [3]. This improvement in water solubility is attributed to the ionization of the tertiary amine group, which increases the hydrophilic character of the molecule.

Temperature-dependent solubility studies suggest that the solubility profile may vary with temperature changes, although specific quantitative data across different temperature ranges require further investigation. The lipophilic nature of the compound generally suggests that solubility in aqueous systems may decrease with increasing temperature, following typical behavior patterns for lipophilic organic compounds.

Partition Coefficients (LogP) and Membrane Permeability Predictions

The partition coefficient analysis reveals levomethadyl acetate as a highly lipophilic compound with LogP values ranging from 4.78 to 5.456 [9] [4]. This high lipophilicity indicates strong preference for lipid phases over aqueous phases, which has significant implications for its pharmacokinetic properties and membrane permeability characteristics.

The corresponding LogS value of -5.3 confirms the poor water solubility profile discussed previously [9]. The relationship between LogP and LogS values demonstrates the inverse correlation between lipophilicity and aqueous solubility, which is consistent with the observed solubility behavior across different solvent systems.

PropertyValueSignificanceReference
LogP (octanol/water)4.78-5.456Highly lipophilicCitation 25, 51
LogS (water solubility)-5.3Poor water solubilityCitation 25
Membrane permeabilityHigh (lipophilic)Good membrane penetrationCitation 43
Blood-brain barrier permeabilityHigh permeabilityCNS accessibilityCitation 43
Bioavailability1 (complete)Complete oral absorptionCitation 25
Protein binding~80%Significant plasma protein bindingCitation 57

Membrane permeability predictions based on the high lipophilicity indicate excellent membrane penetration capabilities [11]. The compound demonstrates high permeability across biological membranes, including the blood-brain barrier, which is essential for its central nervous system activity [11]. This high membrane permeability contributes to the compound's pharmacological effectiveness and its ability to reach target sites within the central nervous system.

The bioavailability profile shows complete oral absorption with a bioavailability value of 1 [9]. This complete absorption, combined with the high membrane permeability, ensures effective drug delivery following oral administration. However, the compound exhibits significant plasma protein binding at approximately 80% [12], which affects its distribution and elimination characteristics.

Tissue distribution studies indicate extensive distribution throughout the body, with a volume of distribution of approximately 20 L/kg [6] [7]. This large volume of distribution reflects the compound's lipophilic nature and its tendency to accumulate in lipid-rich tissues. Cellular localization studies suggest that levomethadyl acetate is primarily associated with membrane structures [8], consistent with its high lipophilicity and membrane-binding properties.

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic characterization of levomethadyl acetate provides comprehensive structural confirmation and analytical identification capabilities. Infrared spectroscopy reveals characteristic absorption patterns that confirm the presence of key functional groups, particularly the acetate ester moiety [13]. The infrared spectrum shows distinct peaks corresponding to the carbonyl stretch of the acetate group and aromatic carbon-carbon stretching vibrations from the diphenyl substituents.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's molecular framework [14]. The proton NMR spectrum exhibits characteristic signals in the aromatic region corresponding to the two phenyl rings, as well as aliphatic proton signals from the heptyl chain and dimethylamino substituent. The stereochemical configuration can be confirmed through analysis of coupling patterns and chemical shift values.

TechniqueKey FeaturesStructural InformationReference
Infrared (IR) SpectroscopyCharacteristic acetate ester peakAcetate functional group confirmationCitation 32
Nuclear Magnetic Resonance (NMR)Aromatic proton signalsDiphenyl and aliphatic regionsCitation 50
Mass Spectrometry (MS)Molecular ion peak at m/z 353Molecular weight confirmationCitation 7
Elemental AnalysisC: 78.15%, H: 8.84%, N: 3.96%, O: 9.05%Elemental composition verificationCitation 4
Optical Rotation[α]D25 = -60° (c = 0.2)Stereochemical purity assessmentCitation 4, 19, 27

Mass spectrometry analysis confirms the molecular weight through the molecular ion peak at m/z 353 [8]. The mass spectral fragmentation pattern provides additional structural information through characteristic fragmentation ions corresponding to the loss of the acetate group and breakdown of the diphenyl substituents.

Elemental analysis provides quantitative verification of the molecular composition, with carbon comprising 78.15%, hydrogen 8.84%, nitrogen 3.96%, and oxygen 9.05% of the total molecular mass [1]. These values are consistent with the molecular formula C23H31NO2 and confirm the purity of the analytical sample.

Optical rotation measurements demonstrate the stereochemical purity of the levo-isomer, with a specific rotation of [α]D25 = -60° when measured at a concentration of 0.2 g/100 mL [1] [2] [3]. This optical activity confirms the presence of the desired stereoisomer and provides a method for assessing enantiomeric purity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

353.235479232 g/mol

Monoisotopic Mass

353.235479232 g/mol

Heavy Atom Count

26

LogP

5.4
5.4

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R3B637Y991

Drug Indication

For the treatment and management of opiate dependence. It is sometimes used to treat severe pain in terminal patients.
ORLAAM is indicated for the substitution maintenance treatment of opiate addiction in adults previously treated with methadone, as part of a comprehensive treatment plan including medical, social and psychological care. ORLAAM should be administered under the supervision of physicians with experience in addiction treatment and whenever practicable, in centres specialising in the treatment of drug addiction. ORLAAM is not intended for take home use.

Pharmacology

Levomethadyl acetate (also known as LAAM) is a synthetic synthetic opioid analgesic with multiple actions quantitatively similar to those as morphine, the most prominent of which involve the central nervous system and organs composed of smooth muscle. However, levomethadyl acetate is more active and more toxic than morphine. The principal actions of therapeutic value are analgesia and sedation and detoxification or temporary maintenance in narcotic addiction. In this respect, the drug is similar to Methadone and also has structural similarities to it. The levomethadyl acetate abstinence syndrome, although qualitatively similar to that of morphine, differs in that the onset is slower, the course is more prolonged, and the symptoms are less severe.

MeSH Pharmacological Classification

Analgesics, Opioid

ATC Code

N02AC
N - Nervous system
N07 - Other nervous system drugs
N07B - Drugs used in addictive disorders
N07BC - Drugs used in opioid dependence
N07BC03 - Levacetylmethadol

Mechanism of Action

Opiate receptors (Mu, Kappa, Delta) are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. Binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline is inhibited. Opioids also inhibit the release of vasopressin, somatostatin, insulin and glucagon. Levomethadyl acetate effectively opens calcium-dependent inwardly rectifying potassium channels (OP1 receptor agonist), resulting in hyperpolarization and reduced neuronal excitability.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Other CAS

1477-40-3

Absorption Distribution and Excretion

Levomethadyl acetate is rapidly absorbed from an oral solution.

Metabolism Metabolites

Levomethadyl acetate is demethylated to nor-levomethadyl acetate which is again demethylated to dinor-levomethadyl acetate. This extensive first pass metabolism produces 2 metabolites that are more active than the parent drug.
Levomethadyl acetate undergoes extensive first-pass metabolism to the active demethylated metabolite nor-levomethadyl acetate, which is further demethylated to a second active metabolite, dinor-levomethadyl acetate. These metabolites are more potent than the parent drug. Half Life: 2.6 days

Wikipedia

Levacetylmethadol

Biological Half Life

2.6 days

Use Classification

Human drugs -> Analgesics -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 02-18-2024
1: Lott DC, Strain EC, Brooner RK, Bigelow GE, Johnson RE. HIV risk behaviors during pharmacologic treatment for opioid dependence: a comparison of levomethadyl acetate [corrected] buprenorphine, and methadone. J Subst Abuse Treat. 2006 Sep;31(2):187-94. Epub 2006 Jul 18. Erratum in: J Subst Abuse Treat. 2006 Oct;31(3):317. PubMed PMID: 16919747.
2: Law F. Review: levomethadyl acetate hydrochloride improves retention in treatment and reduces heroin use in heroin dependence. Evid Based Ment Health. 2002 Nov;5(4):107. PubMed PMID: 12440445.
3: Deamer RL, Wilson DR, Clark DS, Prichard JG. Torsades de pointes associated with high dose levomethadyl acetate (ORLAAM). J Addict Dis. 2001;20(4):7-14. Review. PubMed PMID: 11760927.
4: Johnson RE, Chutuape MA, Strain EC, Walsh SL, Stitzer ML, Bigelow GE. A comparison of levomethadyl acetate, buprenorphine, and methadone for opioid dependence. N Engl J Med. 2000 Nov 2;343(18):1290-7. PubMed PMID: 11058673.
5: Jones HE, Strain EC, Bigelow GE, Walsh SL, Stitzer ML, Eissenberg T, Johnson RE. Induction with levomethadyl acetate: safety and efficacy. Arch Gen Psychiatry. 1998 Aug;55(8):729-36. PubMed PMID: 9707384.
6: Eissenberg T, Bigelow GE, Strain EC, Walsh SL, Brooner RK, Stitzer ML, Johnson RE. Dose-related efficacy of levomethadyl acetate for treatment of opioid dependence. A randomized clinical trial. JAMA. 1997 Jun 25;277(24):1945-51. PubMed PMID: 9200635.
7: Levomethadyl acetate to be used in narcotic treatment programs. Clin Pharm. 1993 Nov;12(11):797, 800. PubMed PMID: 8275644.
8: Grevert P, Masover B, Goldstein A. Failure of methadone and levomethadyl acetate (levo-alpha-acetylmethadol, LAAM) maintenance to affect memory. Arch Gen Psychiatry. 1977 Jul;34(7):849-53. PubMed PMID: 879977.
9: Levine R, Zaks A, Fink M, Freedman AM. Levomethadyl acetate: prolonged duration of opioid effects, including cross tolerance to heroin, in man. 1973 [proceedings]. NIDA Res Monogr. 1976 Jul;(8):84-5. PubMed PMID: 995184.
10: Levine R, Zaks A, Fink M, Freedman AM. Levomethadyl acetate. Prolonged duration of opioid effects, including cross tolerance to heroin, in man. JAMA. 1973 Oct 15;226(3):316-8. PubMed PMID: 4740931.

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